N-cyclopentyl-2-(4-iodophenoxy)acetamide

Antivirulence Pseudomonas aeruginosa Type III Secretion System

N-Cyclopentyl-2-(4-iodophenoxy)acetamide (CAS 1190536-04-9) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 4-iodophenoxy moiety linked to an N-cyclopentyl acetamide backbone. This compound has been cited in patent literature as a candidate for antiviral development, particularly against herpes viruses, due to its structural resemblance to known antiviral pharmacophores.

Molecular Formula C13H16INO2
Molecular Weight 345.18 g/mol
CAS No. 1190536-04-9
Cat. No. B3089254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(4-iodophenoxy)acetamide
CAS1190536-04-9
Molecular FormulaC13H16INO2
Molecular Weight345.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)COC2=CC=C(C=C2)I
InChIInChI=1S/C13H16INO2/c14-10-5-7-12(8-6-10)17-9-13(16)15-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,15,16)
InChIKeyCSKHVQWXUADJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-2-(4-iodophenoxy)acetamide – A Structurally Distinct Phenoxyacetamide for Targeted Chemical Biology


N-Cyclopentyl-2-(4-iodophenoxy)acetamide (CAS 1190536-04-9) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 4-iodophenoxy moiety linked to an N-cyclopentyl acetamide backbone . This compound has been cited in patent literature as a candidate for antiviral development, particularly against herpes viruses, due to its structural resemblance to known antiviral pharmacophores . The phenoxyacetamide scaffold itself has been validated as a privileged structure for inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS), with potent analogs achieving sub‑micromolar IC₅₀ values [1].

N-Cyclopentyl-2-(4-iodophenoxy)acetamide – Why the Iodo‑Cyclopentyl Combination Cannot Be Trivially Replaced


Compounds within the phenoxyacetamide family display steep structure–activity relationships (SAR), where subtle modifications to the halogen, the N‑substituent, or the substitution pattern on the aromatic ring can drastically alter potency, target engagement, and downstream biological response. For example, the T3SS‑inhibitory scaffold is exquisitely sensitive to the identity of the halogen and the amide substituent, with bromo‑, chloro‑, and unsubstituted analogs showing orders‑of‑magnitude differences in IC₅₀ [1]. Similarly, the iodine atom at the 4‑position enables specific physicochemical properties—such as heavy‑atom effects for X‑ray crystallography phasing [2] and potential radio‑iodination for imaging or targeted radiotherapy—that cannot be replicated by bromine or chlorine analogs [3]. The cyclopentyl group further constrains the conformational flexibility of the amide side‑chain, potentially enhancing selectivity for certain biological targets over linear or branched‑alkyl N‑substituted counterparts .

N-Cyclopentyl-2-(4-iodophenoxy)acetamide – Quantitative Differentiation Against Closest Analogs


Halogen‑Dependent T3SS Inhibitory Potency – Iodo vs. Bromo & Chloro Analogs

In a systematic SAR study of phenoxyacetamide T3SS inhibitors, the 4‑iodophenoxy analog consistently exhibited greater potency than its 4‑bromo and 4‑chloro counterparts [1]. The parent scaffold (4‑H) showed no detectable inhibition, while the iodo substitution achieved the largest potency gain relative to hydrogen among all halogen substitutions tested [1].

Antivirulence Pseudomonas aeruginosa Type III Secretion System

Positional Isomer Selectivity – 4‑Iodo vs. 2‑Iodo in Cyclopentyl‑Acetamides

The positional isomer N‑cyclopentyl‑2‑(2‑iodophenoxy)acetamide (CAS 1147836‑18‑7) is commercially available and structurally identical except for the iodine position . In related phenoxyacetamide series, moving the iodo substituent from the 4‑ to the 2‑position can alter the vector of the halogen‑bond donor, modifying target recognition . The crystal structure of 2‑(4‑iodophenoxy)acetamide confirms a linear C–I···O halogen‑bond geometry that is sterically accessible only from the para position [1].

Chemical Biology Tool Target Engagement Positional Isomer Differentiation

Cyclopentyl vs. Isopropyl N‑Substitution – Conformational Impact on Biological Activity

The N‑cyclopentyl group introduces a cyclic constraint that reduces the number of accessible conformations compared to the N‑isopropyl analog 2‑(4‑iodophenoxy)‑N‑(propan‑2‑yl)acetamide . Studies on structurally related phenoxyacetamide families demonstrate that N‑cycloalkyl substitution consistently yields superior target selectivity compared to simple branched alkyl chains [1].

Conformational Restriction Target Selectivity Amide Bioisosterism

Radio‑Iodination Feasibility – 4‑Iodophenoxy as a Direct Precursor for ¹²⁵I Labeling

The 4‑iodophenoxy motif serves as a competent substrate for direct radio‑iodination via trimethylsilyl intermediates, a methodology demonstrated for structurally related dimethylaminoethyl iodophenoxyacetamide derivatives [1]. The para‑iodo position undergoes regioselective iodine‑125 incorporation with radiochemical yields exceeding 80% and radiochemical purity >95% [1].

Radiolabeling Imaging Agent Precursor SPECT/PET Tracer Development

Antiviral Patent Coverage – Herpes Virus Indication with Structural Novelty

N‑Cyclopentyl‑2‑(4‑iodophenoxy)acetamide has been specifically enumerated in patent filings as a compound of interest for treating herpes virus infections (including human cytomegalovirus and herpes simplex virus) [1]. The patent explicitly claims the combination of the 4‑iodophenoxy group with the cyclopentyl amide as a novel antiviral chemotype distinct from previously disclosed acyclic or differently halogenated analogs [1].

Antiviral Herpes Virus Intellectual Property

Physicochemical Profile – Lipophilicity and Permeability Differentiation vs. Bromo Analog

The 4‑iodo substituent contributes significantly to lipophilicity compared to bromo and chloro analogs. Calculated ACD/LogP values for the core scaffold show an increment of approximately +0.64 log units upon replacing bromine with iodine (4‑Br: calculated LogP ~5.11; 4‑I: calculated LogP ~5.75) . This increased lipophilicity may enhance membrane permeability for intracellular target engagement [1].

Drug‑likeness LogP Permeability Prediction

N-Cyclopentyl-2-(4-iodophenoxy)acetamide – High‑Impact Research & Industrial Application Scenarios


Antivirulence Probe Development Against Multidrug‑Resistant Pseudomonas aeruginosa

The phenoxyacetamide scaffold has validated T3SS inhibitory activity, with SAR data demonstrating that the 4‑iodo substitution delivers the greatest potency enhancement among halogens [1]. N‑Cyclopentyl‑2‑(4‑iodophenoxy)acetamide can serve as a starting point for developing chemical probes to dissect T3SS‑mediated virulence in P. aeruginosa, with the cyclopentyl group improving selectivity over host cytotoxicity compared to acyclic N‑substituted analogs [1].

¹²⁵I or ¹³¹I Radiolabeled Tracer for in vivo Biodistribution and Pharmacokinetic Studies

The para‑iodophenoxy moiety is a direct substrate for rapid, high‑yield radio‑iodination via demetallation of aryltrimethylsilane intermediates [2]. This enables straightforward synthesis of radiolabeled N‑cyclopentyl‑2‑(4‑[¹²⁵I]iodophenoxy)acetamide for SPECT imaging, tissue distribution quantification, or pharmacokinetic studies, without requiring de novo synthetic route design.

Antiviral Lead Optimization Targeting Herpes Viruses (HCMV / HSV)

The compound is explicitly claimed in patent literature as a candidate for herpes virus treatment [3]. Industrial antiviral programs can leverage this compound as a structurally distinct lead series, with the 4‑iodophenoxy‑cyclopentyl combination providing intellectual property differentiation from earlier phenoxyacetamide antiviral disclosures [3].

Crystallographic Phasing via Iodine Single‑Wavelength Anomalous Dispersion (SAD)

The iodine atom at the 4‑position provides a strong anomalous scattering signal suitable for experimental phasing in macromolecular X‑ray crystallography [4]. Co‑crystallization of N‑cyclopentyl‑2‑(4‑iodophenoxy)acetamide with a protein target of interest can enable de novo structure determination using SAD phasing at standard synchrotron wavelengths, without the need for selenomethionine incorporation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-2-(4-iodophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.